alpha-Acetoxytamoxifen
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
205924-32-9 |
|---|---|
Molecular Formula |
C28H31NO3 |
Molecular Weight |
429.5 g/mol |
IUPAC Name |
[(E)-4-[4-[2-(dimethylamino)ethoxy]phenyl]-3,4-diphenylbut-3-en-2-yl] acetate |
InChI |
InChI=1S/C28H31NO3/c1-21(32-22(2)30)27(23-11-7-5-8-12-23)28(24-13-9-6-10-14-24)25-15-17-26(18-16-25)31-20-19-29(3)4/h5-18,21H,19-20H2,1-4H3/b28-27- |
InChI Key |
WPNNUCSYTLOQFN-DQSJHHFOSA-N |
SMILES |
CC(C(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCCN(C)C)C3=CC=CC=C3)OC(=O)C |
Isomeric SMILES |
CC(/C(=C(\C1=CC=CC=C1)/C2=CC=C(C=C2)OCCN(C)C)/C3=CC=CC=C3)OC(=O)C |
Canonical SMILES |
CC(C(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCCN(C)C)C3=CC=CC=C3)OC(=O)C |
Synonyms |
alpha-acetoxytamoxifen |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry
Chemical Synthesis of Alpha-Acetoxytamoxifen from Alpha-Hydroxytamoxifen (B13999)
The primary route for synthesizing α-acetoxytamoxifen involves the direct acetylation of its precursor, α-hydroxytamoxifen. This transformation is a standard esterification reaction. A common and established method involves reacting α-hydroxytamoxifen with acetic anhydride (B1165640) in the presence of a base. scispace.com For instance, the trans isomer of α-hydroxytamoxifen can be treated with acetic anhydride and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) in a triethylamine (B128534) solvent. scispace.com The reaction mixture is typically stirred at room temperature to yield the desired α-acetoxytamoxifen product. scispace.com This synthetic compound is frequently used as a model to study the formation of DNA adducts in vitro, as it can generate the same reactive carbocation intermediate thought to be produced from the metabolic activation of tamoxifen (B1202) in the liver. nih.govnih.govoup.com
| Reactant | Reagents | Product | Reference |
| trans-α-Hydroxytamoxifen | Acetic anhydride, 4-dimethylaminopyridine (DMAP), Triethylamine | trans-α-Acetoxytamoxifen | scispace.com |
Preparation of Isomers (trans- and cis- this compound)
The stereochemistry of α-acetoxytamoxifen is a critical aspect of its study, with both trans (E) and cis (Z) isomers being of interest. The synthesis of a specific isomer of α-acetoxytamoxifen typically begins with the corresponding isomer of the precursor, α-hydroxytamoxifen. For example, trans-α-acetoxytamoxifen is prepared from trans-α-hydroxytamoxifen using established acetylation methods. scispace.com
Once formed, these isomers can react with biological molecules. Studies involving the reaction of α-acetoxytamoxifen with DNA have led to the identification of adducts derived from both the trans and cis forms. nih.govnih.gov For example, when α-acetoxytamoxifen reacts with 2'-deoxyguanosine (B1662781), four reaction products can be isolated and identified as the epimers of both the trans and cis forms of dG-N2-tamoxifen. nih.gov The major adduct formed in vitro is typically the (E)-isomer, but a significant portion of the (Z) isomer is also produced, indicating that isomerization can occur during the reaction. nih.gov
| Isomer | Precursor | Significance | Reference |
| trans (E) | trans-α-Hydroxytamoxifen | Used to synthesize the corresponding acetoxy isomer directly. | |
| cis (Z) | cis-α-Hydroxytamoxifen | The cis isomer of the resulting DNA adduct is observed in reactions. | nih.govnih.gov |
Synthesis of Related Analogs for Mechanistic Studies (e.g., N-desmethyltamoxifen derivatives)
To investigate the metabolic activation pathways of tamoxifen's various metabolites, researchers have synthesized acetylated derivatives of these related compounds. The N-demethylated metabolites of tamoxifen are of particular importance. oup.com
α-Acetoxy-N-desmethyltamoxifen: This analog is synthesized to study the DNA-binding potential of the N-desmethyl metabolite of tamoxifen. The synthesis involves reacting α-hydroxy-N-desmethyltamoxifen with an acetylating agent, similar to the preparation of α-acetoxytamoxifen. researchgate.net The resulting α-acetoxy-N-desmethyltamoxifen has been shown to be highly reactive towards 2'-deoxyguanosine. researchgate.net
α-Acetoxy-N,N-didesmethyltamoxifen: The synthesis of the acetate (B1210297) ester of the fully N-demethylated metabolite, N,N-didesmethyltamoxifen, has also been performed for mechanistic evaluation. acs.org In one approach, the synthesis of α-hydroxy-N,N-didesmethyltamoxifen is first achieved. acs.org Before acetylation, the primary amino group of this precursor is protected, for example, as a p-nitrobenzyl carbamate. acs.org This protection prevents side reactions during the subsequent esterification step. The protected intermediate is then acetylated to yield the desired α-acetoxy-N,N-didesmethyltamoxifen analog. acs.org
| Analog | Precursor | Key Synthetic Step | Purpose | Reference |
| α-Acetoxy-N-desmethyltamoxifen | α-Hydroxy-N-desmethyltamoxifen | Acetylation | To study the reactivity and DNA adduct formation of the N-desmethyl metabolite. | researchgate.net |
| α-Acetoxy-N,N-didesmethyltamoxifen | α-Hydroxy-N,N-didesmethyltamoxifen | Amino group protection followed by acetylation. | To investigate the genotoxic potential of the N,N-didesmethyl metabolite. | acs.org |
Metabolic Pathways and Bioactivation Mechanisms
Enzymatic Conversion from Alpha-Hydroxytamoxifen (B13999)
Current scientific literature indicates that alpha-acetoxytamoxifen is not a product of direct enzymatic conversion from its precursor, alpha-hydroxytamoxifen, within biological systems. Instead, it is widely used as a model reactive ester in in vitro research. acs.orgoup.com The rationale for its use stems from its ability to mimic the biological activity of the putative ultimate carcinogen, alpha-sulfate-tamoxifen, which is highly unstable. acs.orgacs.org this compound possesses a longer half-life than the alpha-sulfate ester, yet it generates the same reactive carbocation, leading to the formation of identical DNA adducts observed in in vivo studies with tamoxifen (B1202). acs.orgresearchgate.net
Research has shown that O-sulfation, catalyzed by sulfotransferase enzymes, is the primary bioactivation pathway for alpha-hydroxytamoxifen, whereas O-acetylation is not considered an ordinary pathway for its conversion to a DNA-reactive species. acs.orgscialert.net Studies using bacterial systems expressing human N,O-acetyltransferase found no evidence that alpha-hydroxytamoxifen undergoes metabolic activation through acetylation. oup.com This underscores the role of this compound as a synthetic tool for studying mechanisms of genotoxicity, rather than as a natural metabolite. acs.org
Role of Hepatic Enzymes in Bioactivation (e.g., Cytochrome P450 System, Sulfotransferases)
The bioactivation of tamoxifen that leads to the formation of DNA-reactive species is a multi-step process involving several key hepatic enzymes. While this compound itself is not a direct metabolite, its precursor, alpha-hydroxytamoxifen, is. The generation and activation of this precursor are critical.
Cytochrome P450 (CYP) System: The initial metabolic step is the alpha-hydroxylation of tamoxifen. This reaction is catalyzed primarily by the Cytochrome P450 enzyme CYP3A4. nih.gov Other isoforms, including CYP3A5, CYP2C9, CYP2C19, CYP2B6, and CYP2D6, contribute to a lesser extent to the formation of alpha-hydroxytamoxifen. nih.gov
Sulfotransferases (SULTs): Following its formation, alpha-hydroxytamoxifen undergoes a critical activation step, primarily in the liver. This step involves O-sulfation, which is catalyzed by sulfotransferase enzymes, specifically isoforms of the hydroxysteroid sulfotransferase family, such as SULT2A1 and rHSTa (in rats). nih.govoup.com This enzymatic reaction converts alpha-hydroxytamoxifen into a highly reactive and unstable sulfate (B86663) ester. This ester readily dissociates, forming a resonance-stabilized carbocation that can then bind covalently to DNA, forming adducts. researchgate.netacs.org This sulfation pathway is considered the major route for the metabolic activation of tamoxifen to a genotoxic agent in rat liver. researchgate.netoup.com
The key enzymes involved in the bioactivation pathway leading to the reactive intermediate modeled by this compound are summarized in the table below.
| Metabolic Step | Enzyme Family | Primary Enzyme(s) | Function |
|---|---|---|---|
| Phase I Metabolism (α-Hydroxylation) | Cytochrome P450 | CYP3A4 | Conversion of Tamoxifen to alpha-Hydroxytamoxifen. nih.gov |
| Phase II Metabolism (Bioactivation/Sulfation) | Sulfotransferase | SULT2A1 / ST2A2 | Conversion of alpha-Hydroxytamoxifen to a reactive sulfate ester. oup.comnih.gov |
Stability and Degradation Kinetics in Preclinical Biological Systems
As a synthetic, highly reactive compound designed to alkylate macromolecules, comprehensive studies on the metabolic stability and degradation kinetics of this compound in preclinical systems are limited. Its primary fate in biological environments is rapid chemical reaction rather than enzymatic degradation.
Specific studies detailing the degradation kinetics of this compound in precision-cut liver slices were not found in the reviewed scientific literature. Research using liver tissue models, such as hepatocytes, has focused on the metabolism of the parent drug tamoxifen and the DNA adducts formed from its reactive metabolites, rather than the stability of the synthetic this compound itself. nih.gov
There is a lack of specific studies on the stability of this compound in subcellular fractions like microsomes or cytosol. evotec.combioivt.com Research using these fractions has concentrated on the enzymatic activities that produce tamoxifen's metabolites. For instance, incubations of the precursor, alpha-hydroxytamoxifen, with human liver microsomes showed that glucuronidation, a detoxification pathway, was predominant over pathways that would lead to activation. nih.gov This suggests that if any precursor were available, it would likely be detoxified rather than activated in human liver microsomes. The inherent reactivity of this compound means it would likely be hydrolyzed or react with nucleophiles non-enzymatically in these systems before significant enzymatic degradation could be measured. evotec.com
This compound is known to be unstable in aqueous solutions, where it undergoes hydrolysis to generate the reactive carbocation responsible for DNA alkylation. acs.org While specific kinetic studies detailing half-life and degradation rates under various pH and buffer conditions are not extensively reported for this compound, the principles of hydrolysis kinetics for similar ester compounds are well-established. nih.govutoronto.ca The degradation would be expected to follow first-order kinetics and be influenced by pH and temperature. researchgate.net Its deliberate design as a reactive ester implies a short half-life in aqueous buffer, which is a key feature for its use as a tool to study genotoxicity. acs.org
Identification of Primary and Secondary Metabolites
Given that this compound is a reactive electrophile used as a model compound, it does not undergo metabolism into primary and secondary metabolites in the traditional sense. nih.gov Its chemical transformation products are primarily the result of its reaction with cellular nucleophiles, most notably DNA.
The main products formed from the reaction of this compound with DNA are covalent adducts. The predominant adducts identified are:
(E)- and (Z)-α-(N²-deoxyguanosinyl)tamoxifen: These are the major adducts, formed by the covalent bonding of the alpha-carbon of the tamoxifen moiety to the exocyclic amino group (N²) of guanine (B1146940) bases in DNA. oup.comresearchgate.netnih.gov The different isomers (epimers) have been separated and identified. acs.org
α-(N⁶-deoxyadenosinyl)tamoxifen: A minor adduct has been identified in vitro, resulting from the reaction with the exocyclic amino group (N⁶) of adenine (B156593). oup.comresearchgate.net
These DNA adducts are the significant "products" of this compound's chemical activity in a biological context. Research has also utilized N-oxide and N-desmethyl analogues of this compound to identify the corresponding DNA adducts, such as α-(N²-deoxyguanosinyl)tamoxifen N-oxide and α-(N²-deoxyguanosinyl)-N-desmethyltamoxifen, which are also found in vivo after tamoxifen administration. acs.orgoup.com
| Product Type | Specific Product Name | Description | Significance |
|---|---|---|---|
| Guanine Adduct | (E)-α-(N²-deoxyguanosinyl)tamoxifen | Covalent bond between tamoxifen's α-carbon and the N² of deoxyguanosine. | Major product observed in vitro and in vivo. oup.comresearchgate.net |
| Guanine Adduct | (Z)-α-(N²-deoxyguanosinyl)tamoxifen | Cis-isomer of the major guanine adduct. | Minor product. oup.comnih.gov |
| Adenine Adduct | α-(N⁶-deoxyadenosinyl)tamoxifen | Covalent bond between tamoxifen's α-carbon and the N⁶ of deoxyadenosine (B7792050). | Minor product observed in vitro. oup.comresearchgate.net |
Molecular Mechanisms of Interaction with Biological Macromolecules
DNA Adduct Formation and Characterization
alpha-Acetoxytamoxifen is a model compound synthesized to study the formation of DNA adducts. acs.org It is significantly more reactive than its parent compound, alpha-hydroxytamoxifen (B13999). nih.gov Research indicates that the DNA adducts formed from the reaction of this compound with DNA in vitro are chromatographically identical to those discovered in the liver DNA of rats that have been administered tamoxifen (B1202). nih.govnih.gov This confirms its utility as a model for studying the genotoxic mechanisms of tamoxifen.
The primary mechanism for DNA adduct formation by this compound involves its conversion into a reactive electrophile. nih.govoup.com This process is initiated by the loss of the acetate (B1210297) group, which is a good leaving group, to form a resonance-stabilized carbocation intermediate. researchgate.netacs.orgresearchgate.net This carbocation is relatively stable and is the key electrophilic species that subsequently attacks nucleophilic sites on DNA bases. nih.govoup.comoup.com
The planarity of the carbocation intermediate allows for rotation around the central carbon-carbon bond before it reacts with DNA. oup.com This rotation is the reason for the formation of both trans and cis stereoisomers of the resulting DNA adducts. oup.com The carbocation does not directly interconvert between cis and trans forms; rather, the isomeric outcome is determined at the moment of covalent bond formation with the DNA base. oup.com This mechanism, proceeding through a carbocation, is analogous to the activation pathways of other known carcinogens like safrole and estragole. oup.com
The covalent products resulting from the reaction of this compound with DNA have been extensively characterized using a combination of advanced analytical techniques. Following enzymatic hydrolysis of the modified DNA to its constituent nucleosides, the adducts are separated and identified. nih.govnih.gov
Methodologies employed for structural elucidation include:
32P-Postlabeling: A highly sensitive technique used to detect and quantify DNA adducts. nih.govacs.org
High-Performance Liquid Chromatography (HPLC): Used to separate the various adducts formed during the reaction. acs.orgnih.gov
Spectroscopy: Ultraviolet (UV) spectroscopy, mass spectrometry (MS), and proton magnetic resonance (¹H NMR) spectroscopy are used to definitively determine the chemical structures of the isolated adducts. nih.govnih.gov
These methods have confirmed that this compound covalently binds to the exocyclic amino groups of both guanine (B1146940) and adenine (B156593) residues in DNA. nih.govoup.com
The predominant DNA adducts formed by this compound are with the nucleobase guanine. nih.govacs.org The major product is identified as alpha-(N2-deoxyguanosinyl)tamoxifen , where a covalent bond is formed between the alpha-carbon of the tamoxifen moiety and the exocyclic N2 amino group of deoxyguanosine. nih.govoup.com In vitro reactions have shown that this single adduct and its stereoisomers account for the vast majority of the products formed. For instance, in one study, adducts labeled TG1 and TG2, both deoxyguanosine adducts, constituted approximately 67% and 18% of the total reaction products, respectively. nih.gov
| Adduct Name/Identifier | Structural Description | Relative Abundance | Reference |
|---|---|---|---|
| (E)-alpha-(N2-deoxyguanosinyl)tamoxifen (TG1) | The trans isomer formed by linkage of the tamoxifen alpha-position to the N2 of guanine. | Major adduct, ~67% of products. | nih.gov |
| (Z)-alpha-(N2-deoxyguanosinyl)tamoxifen (TG2) | The cis isomer of the N2-deoxyguanosine adduct. | Minor adduct, ~18% of products. | nih.gov |
| dG-N2-tamoxifen (Fraction 2) | Identified as a major adduct fraction containing an epimer of the trans form. | Major | acs.org |
| dG-N2-tamoxifen (Fractions 1 and 3) | Minor adduct fractions containing other isomers of dG-N2-tamoxifen. | Minor | acs.org |
In addition to the primary reaction with deoxyguanosine, this compound also forms minor adducts with deoxyadenosine (B7792050). nih.govoup.com The linkage occurs through the exocyclic N6 amino group of adenine. nih.gov The identified product is alpha-(N6-deoxyadenosinyl)tamoxifen . nih.gov These adenine adducts are formed in significantly lower quantities compared to the guanine adducts. For example, the adduct identified as TA1 was found to account for only about 7% of the total reaction products in an in vitro study. nih.gov
The reaction of this compound with DNA is stereochemically complex, yielding multiple distinct stereoisomers of the primary adducts. acs.orgoup.com The formation of the planar carbocation intermediate allows for the generation of both trans and cis isomers of alpha-(N2-deoxyguanosinyl)tamoxifen. acs.orgoup.com Furthermore, because the alpha-carbon of tamoxifen becomes a chiral center upon adduction, each of the trans and cis isomers exists as a pair of epimers (diastereomers). acs.orgaacrjournals.org
Therefore, the reaction of this compound with deoxyguanosine can theoretically produce four stereoisomers of dG-N2-TAM. oup.comaacrjournals.orgaacrjournals.org These have been separated and characterized by HPLC, often denoted as fractions 1, 2, 3, and 4, or TAM1, TAM2, TAM3, and TAM4. acs.orgaacrjournals.org
Trans Isomers: Fractions 1 and 2 (TAM1 and TAM2) are identified as the two epimers of the trans form of dG-N2-tamoxifen. acs.orgaacrjournals.org
Cis Isomers: Fractions 3 and 4 (TAM3 and TAM4) are identified as the two epimers of the cis form of dG-N2-tamoxifen. acs.orgaacrjournals.org
In reactions with DNA, there is a clear preference for the formation of certain isomers. When this compound was reacted with DNA in vitro, one of the trans epimers (fraction 2) was identified as the major adduct, while another trans epimer (fraction 1) and a cis epimer (fraction 3) were minor products. acs.org
The use of this compound as a model electrophile has enabled the quantitative assessment of DNA adduct formation in controlled laboratory settings. It is markedly more reactive towards DNA than alpha-hydroxytamoxifen. nih.gov Studies have shown that this compound induces DNA adduct formation at a rate approximately 1,100 times higher than alpha-hydroxytamoxifen. acs.org The extent of modification can be substantial, with reports of one adduct being formed for every 50 DNA bases in vitro under certain conditions. nih.gov
Sensitive analytical methods, such as HPLC coupled with electrospray ionization tandem mass spectrometry (HPLC-ES-MS/MS), have been developed to precisely quantify these adducts. nih.gov These methods have demonstrated a wide dynamic range and a low limit of detection, capable of identifying approximately 5 adducts per 109 nucleotides. nih.gov
| Parameter | Finding | Methodology | Reference |
|---|---|---|---|
| Relative Reactivity | ~1100-fold higher adduct formation compared to alpha-hydroxytamoxifen. | 32P-Postlabeling | acs.org |
| Adduction Frequency | Reacts with DNA to an extent of approximately 1 in 50 bases. | Not specified | nih.gov |
| Relative Product Distribution | TG1 (~67%), TG2 (~18%), TA1 (~7%) of total adducts. | Spectroscopy and Chromatography | nih.gov |
| Assay Sensitivity (LOD) | ~5 adducts / 109 nucleotides. | HPLC-ES-MS/MS | nih.gov |
| Assay Precision | 3% relative standard deviation (intra- and inter-assay). | HPLC-ES-MS/MS | nih.gov |
Identification and Structural Characterization of Specific DNA Adducts
Interaction with DNA Repair Pathways
The genotoxicity of this compound is intrinsically linked to the formation of covalent DNA adducts and the subsequent cellular responses to this damage. The fate of a cell exposed to this compound is largely determined by the efficiency and fidelity of its DNA repair and damage tolerance mechanisms, specifically the interplay between DNA replication, nucleotide excision repair, and translesion synthesis.
Influence of DNA Adducts on DNA Replication
The primary DNA adduct formed by this compound is α-(N2-deoxyguanosinyl)tamoxifen (dG-N2-TAM), a bulky lesion that distorts the helical structure of DNA. nih.govnih.gov These bulky adducts act as significant physical barriers to the progression of the cellular DNA replication machinery. nih.gov When a high-fidelity replicative DNA polymerase encounters such a lesion, its advancement along the DNA template is blocked, leading to a phenomenon known as replication fork stalling. nih.govembopress.org
Stalled replication forks are hazardous cellular structures that can lead to replisome collapse, DNA breakage, and potentially harmful genomic rearrangements if not properly managed. nih.govplos.org The cell responds to fork stalling by activating the intra-S-phase checkpoint, a complex signaling cascade that helps to stabilize the stalled fork and coordinate subsequent repair or bypass activities. nih.govbiorxiv.org This checkpoint-enhanced arrest provides a window for the cell to process the DNA damage without catastrophic failure of the replication process. nih.gov The formation of these adducts and the consequent stalling of replication forks are therefore the initiating events that trigger the DNA repair and damage tolerance pathways discussed below.
Role of Nucleotide Excision Repair (NER) in Adduct Removal
Nucleotide Excision Repair (NER) is the primary pathway responsible for removing bulky, helix-distorting DNA lesions, including the dG-N2-TAM adducts generated by this compound. nih.gov The NER machinery recognizes the structural distortion in the DNA and excises a short, single-stranded DNA fragment containing the adduct. frontiersin.org The resulting gap is then filled in by a DNA polymerase using the undamaged strand as a template.
Studies have demonstrated the critical role of NER in mitigating the mutagenic effects of these adducts. In experiments using human fibroblasts, cells deficient in the NER pathway (specifically, Xeroderma Pigmentosum complementation group A, or XPA cells) exhibited a 1.3 to 3.6-fold higher number of mutations compared to NER-proficient cells when exposed to this compound-adducted DNA. nih.gov This indicates that a significant portion of these tamoxifen-DNA adducts are successfully recognized and removed by the NER pathway in normal cells. nih.gov However, research using a reconstituted human excision repair system has shown that the four stereoisomers of the tamoxifen-DNA adduct are repaired with only moderate to poor efficiency. frontiersin.org This suggests that while NER is the main defense, its inefficiency allows some adducts to persist, where they can be encountered by the replication machinery, leading to mutations.
Mutagenic Potential and Mutation Spectra Induction in Cellular Models
Should NER fail to remove the dG-N2-TAM adducts before DNA replication, they exhibit a high mutagenic potential. researchgate.net this compound is significantly more mutagenic on an adduct-for-adduct basis than other well-known carcinogens, such as benzo[a]pyrene (B130552) diol epoxide (BPDE). researchgate.net Studies using shuttle vector plasmids containing the supF gene have shown that replication of this compound-adducted DNA in various human cell lines leads to a dose-dependent increase in mutation frequency. researchgate.netamazonaws.com The mutagenic potency is particularly high in human endometrial cells, a target tissue for tamoxifen's carcinogenic effects in women. researchgate.netuconn.edu
| Cell Line | Adducts per Plasmid | Fold Increase in Mutation Frequency (vs. Control) | Reference |
|---|---|---|---|
| Endometrial (Ishikawa) | 3.0 | 10.5 | researchgate.netuconn.edu |
| Kidney (Ad293) | 2.5 | 5.0 | researchgate.net |
| Fibroblast (GM00637) | 3.4 | 1.2 | researchgate.net |
The mutations induced by this compound are not random. Analysis of the mutation spectrum reveals a distinct pattern dominated by specific base substitutions.
| Mutation Type | Percentage in Control Plasmid | Percentage in this compound Treated Plasmid | Reference |
|---|---|---|---|
| GC → TA Transversions | ~5% | ~50-60% | nih.govnih.govamazonaws.com |
| GC → AT Transitions | ~60-70% | ~15-20% | nih.govnih.gov |
| Other | ~25-35% | ~20-35% | nih.govnih.govamazonaws.com |
The vast majority of sequence alterations (91-96%) occur at GC base pairs. nih.gov The predominant mutation is the GC→TA transversion, which is considered the signature mutation for tamoxifen-derived DNA damage. nih.govnih.govamazonaws.com As the number of adducts increases, the proportion of GC→TA transversions rises, while the proportion of the most common spontaneous mutation, GC→AT transitions, decreases. nih.gov
Impact on Translesion Synthesis
When a replication fork stalls at a DNA adduct that has evaded NER, the cell can employ a damage tolerance mechanism called Translesion Synthesis (TLS). frontiersin.org This process involves switching from a high-fidelity replicative polymerase to a specialized, low-fidelity TLS polymerase that can replicate past the lesion. frontiersin.org While this allows replication to be completed, it is often an error-prone process and a major source of mutagenesis. frontiersin.org
The bypass of dG-N2-TAM adducts involves several TLS polymerases, primarily the Y-family polymerases DNA polymerase κ (kappa) and DNA polymerase η (eta), which are highly expressed in reproductive organs. nih.govnih.gov
DNA Polymerase κ (Pol κ): Studies show that Pol κ is able to bypass dG-N2-TAM adducts more efficiently than Pol η. nih.govresearchgate.net Crucially, it does so with higher fidelity, preferentially incorporating the correct nucleotide, dCMP, opposite the adducted guanine. nih.govnih.gov This makes Pol κ's action predominantly error-free for this specific lesion. researchgate.net
DNA Polymerase η (Pol η): In contrast, Pol η bypasses the adducts less efficiently and is more error-prone. nih.govnih.gov With Pol η, all diastereoisomers of the dG-N2-TAM adduct promote small amounts of misincorporation of dAMP (which would lead to GC→AT transitions) and single-base deletions. nih.govnih.gov
Other Polymerases: In vitro evidence also suggests that some replicative polymerases, such as Pol α and Pol δ, can be involved in bypassing these adducts, though they are significantly inhibited. nih.gov Pol α, in particular, was found to promote the misincorporation of dAMP and cause deletions, contributing to the mutagenic potential of the lesion. nih.gov
The choice of polymerase and the fidelity of the bypass can be influenced by the specific stereochemistry of the adduct and the surrounding DNA sequence. nih.govnih.gov For instance, the miscoding potential of dG-N2-TAM adducts by Pol η is higher when located within the K-ras gene sequence, a known mutational hotspot. nih.govnih.gov Therefore, the interplay between these specialized polymerases at the site of the DNA lesion is a key determinant of the ultimate mutational outcome of exposure to this compound.
Preclinical Pharmacological and Toxicological Investigations Mechanistic Focus
In Vitro Cellular Studies
Alpha-acetoxytamoxifen has been instrumental in a variety of in vitro studies using both human and animal cells to probe the mechanisms of tamoxifen-induced genotoxicity. In human endometrial Ishikawa cells, a cell line relevant to the target tissue for tamoxifen-induced cancer in women, plasmids treated with this compound have been used to study the frequency and spectrum of mutations. nih.gov Similarly, it has been applied to human fibroblast cell lines, including both DNA repair-proficient (GM00637) and repair-deficient xeroderma pigmentosum complementation group A (XPA) cells (GM04429), to investigate the role of specific DNA repair pathways in mitigating its damaging effects. nih.gov
Beyond direct cellular applications, this compound has been used to chemically modify calf thymus DNA in vitro. nih.gov This modified DNA, laden with tamoxifen (B1202) adducts, serves as an immunogen for the development of highly sensitive and specific immunoassays, such as dissociation-enhanced lanthanide fluoroimmunoassay (DELFIA) and chemiluminescence immunoassay (CIA). nih.gov These assays are then used to detect and quantify tamoxifen-DNA adducts in biological samples from in vivo studies. nih.gov
The primary mechanism of DNA damage by this compound is the formation of covalent adducts, predominantly with the exocyclic amino group of guanine (B1146940) (at the N² position) and to a lesser extent, adenine (B156593). nih.gov Studies reacting this compound directly with DNA have identified several major adducts, including (E)-α-(N²-deoxyguanosinyl)tamoxifen. nih.govoup.com
Cell-based assays have consistently demonstrated the mutagenic potential of these adducts. The supF shuttle vector plasmid assay is a key tool in this assessment. When plasmids treated with this compound are replicated in human endometrial cells or fibroblasts, a dose-dependent increase in mutation frequency is observed. nih.govnih.gov For instance, in endometrial cells, a 50 µM exposure to this compound resulted in an 18.4-fold increase in mutation frequency compared to the background rate.
The spectrum of mutations induced by this compound is characteristic. The vast majority of mutations occur at G:C base pairs. nih.gov The predominant type of mutation is a G:C→T:A transversion, which is considered a signature mutation for bulky DNA adducts like those formed by tamoxifen. nih.govnih.gov
Table 1: Mutation Spectra in Human Cells Following α-Acetoxytamoxifen Treatment
| Cell Line | Assay | Key Mutation Type | Primary Target Base Pair | Finding |
| Human Endometrial (Ishikawa) | supF Assay | G:C → T:A Transversions | G:C | Statistically different mutation spectrum compared to spontaneous mutations. nih.gov |
| Human Fibroblasts (GM00637 & XPA) | supF Assay | G:C → T:A Transversions | G:C | Proportion of G:C → T:A transversions increases with higher adduct levels. nih.gov |
The cellular response to DNA adducts formed by this compound involves DNA repair mechanisms. Studies using human fibroblasts have highlighted the critical role of the nucleotide excision repair (NER) pathway. nih.gov When plasmids damaged by this compound were introduced into NER-deficient XPA fibroblasts, the resulting mutation frequency was 1.3 to 3.6 times higher than in NER-proficient fibroblasts. nih.gov This indicates that the NER pathway actively recognizes and removes these specific tamoxifen-DNA adducts, thereby protecting the cell from their mutagenic consequences. nih.gov The high mutagenicity of these adducts when they are not excised suggests they could be a contributing factor to the initiation of cancer. nih.gov
In Vivo Animal Model Studies (Focus on DNA Adducts and Metabolic Fate)
This compound is a cornerstone for interpreting in vivo findings, particularly in the rat liver, a primary target for tamoxifen-induced carcinogenesis in this species. The DNA adducts produced by reacting this compound with DNA in vitro have been shown to be chromatographically identical to those isolated from the liver DNA of rats treated with tamoxifen. nih.gov This validates its use as a model for the reactive metabolite responsible for genotoxicity.
Using sensitive techniques like ³²P-postlabelling and mass spectrometry, researchers have confirmed that one of the main adducts found in tamoxifen-treated rat liver is (E)-α-(N²-deoxyguanosinyl)tamoxifen, the same major adduct produced from this compound in vitro. oup.comresearchgate.net However, studies also show that the in vivo adduct profile is more complex, with the major adduct often being an N-desmethyltamoxifen–deoxyguanosine product, indicating that other metabolic pathways, such as N-demethylation, occur alongside α-hydroxylation in the rat liver. oup.com
Table 2: Key DNA Adducts Identified in Relation to α-Acetoxytamoxifen
| Adduct Name | Abbreviation | Formation Context | Source |
| (E)-α-(N²-deoxyguanosinyl)tamoxifen | dG-N²-Tam | Major product from in vitro reaction of α-acetoxytamoxifen with DNA; also found in vivo in rat liver. | nih.govoup.com |
| (Z)-α-(N²-deoxyguanosinyl)tamoxifen | (Z)-dG-N²-Tam | Isomer of the main guanine adduct, found in vitro. | nih.govnih.gov |
| (E)-α-(N⁶-deoxyadenosinyl)tamoxifen | dA-N⁶-Tam | Minor adduct formed through reaction with adenine, identified in vitro. | nih.gov |
Comparative studies are crucial for extrapolating findings from animal models to humans. A notable comparison has been made between tamoxifen and its chlorinated analogue, toremifene (B109984). The corresponding reactive ester of toremifene, α-acetoxytoremifene, exhibits significantly lower reactivity with DNA compared to this compound. researchgate.netresearchgate.net This difference in the intrinsic reactivity of their respective metabolites is thought to underlie the lower genotoxic and carcinogenic potential of toremifene observed in rats. researchgate.net
Furthermore, comparisons of adducts formed from different tamoxifen metabolites provide insight into the metabolic fate of the parent drug. While this compound effectively models the adducts formed via the α-hydroxylation pathway, the administration of N-desmethyltamoxifen or N,N-didesmethyltamoxifen to rats leads to a different profile of DNA adducts in the liver. researchgate.net This underscores that the ultimate genotoxic burden in an animal is the result of a complex interplay between multiple metabolic activation and detoxification pathways, which can vary between species. nih.govresearchgate.net
Mathematical Modeling of Preclinical Effects related to Molecular Interactions
The preclinical assessment of this compound has incorporated mathematical and computational models to elucidate the relationship between its molecular interactions and potential toxicological outcomes. These models primarily focus on the compound's capacity to form covalent bonds with DNA, a critical initiating event in its observed genotoxicity in animal models.
Quantitative Analysis of DNA Adduct Formation and Mutagenicity
A significant aspect of modeling the preclinical effects of this compound involves the quantitative analysis of its interaction with DNA to form adducts. This compound serves as a model reactive ester of alpha-hydroxytamoxifen (B13999), a metabolite of tamoxifen. nih.govnih.gov This reactive form is capable of binding to DNA, predominantly at the N²-position of guanine, leading to the formation of pro-mutagenic lesions. researchgate.net
Studies have utilized sensitive techniques like ³²P-postlabeling coupled with High-Performance Liquid Chromatography (HPLC) to quantify the levels of DNA adducts formed after exposure to this compound. nih.govacs.orgnih.govacs.org This quantitative data is crucial for establishing dose-response relationships, a fundamental component of toxicological modeling. For instance, research has demonstrated a dose-dependent increase in DNA adduct formation when plasmid DNA is treated with this compound. nih.gov
The functional consequence of this DNA damage, mutagenicity, has also been modeled. By transfecting plasmid DNA treated with this compound into cells, researchers have been able to quantify the resulting mutation frequency. A clear dose-dependent increase in mutation frequency has been observed, directly linking the level of DNA adducts to the rate of genetic mutations. nih.govnih.gov For example, in human Ishikawa cells, a dose-dependent increase in mutation frequency was observed, which was 3.1-fold higher for a 10 μM concentration, 10.5-fold for 25 μM, and 18.4-fold for 50 μM relative to the control. nih.gov
The following table summarizes the dose-response relationship between this compound concentration, DNA adduct formation, and resulting mutation frequency as observed in preclinical models.
| This compound Concentration (µM) | Relative DNA Adduct Level (adducts/106 nucleotides) | Fold Increase in Mutation Frequency |
|---|---|---|
| 10 | ~175 | 3.1 |
| 25 | Data Not Available in Specific Study | 10.5 |
| 50 | ~376 | 18.4 |
Data derived from studies on pSP189 plasmid DNA replicated in Ishikawa cells. nih.gov
In Silico Prediction of Mutation Spectra and Hotspots
Beyond quantitative dose-response modeling, computational approaches have been employed to predict the specific patterns of mutations induced by this compound-DNA adducts. Analysis of the mutation spectra in the supF gene revealed that the majority of sequence alterations occur at GC base pairs. nih.gov As the level of adducts increases, there is a notable shift in the type of mutations, with a decrease in GC → AT transitions and an increase in GC → TA transversions, the latter being a known signature of the major tamoxifen-DNA adducts. nih.gov
Furthermore, in silico models have been utilized to predict p53 mutation hotspots resulting from this DNA damage. nih.gov These computational models analyze the DNA sequence context of adduct formation and the subsequent cellular repair processes to identify specific codons within the p53 tumor suppressor gene that are more susceptible to mutations. This predictive modeling provides a mechanistic link between the initial molecular interaction (DNA adduct formation) and a key event in carcinogenesis (inactivation of a tumor suppressor gene).
The types of mutations observed are summarized in the table below.
| Adduct Level | Predominant Mutation Type | Mutation Location |
|---|---|---|
| Increasing Levels | GC → TA Transversions | GC Base Pairs |
| Increasing Levels | GC → AT Transitions (decreasing proportion) | GC Base Pairs |
Based on mutation spectra analysis in the pSP189 supF gene. nih.gov
These mathematical and computational modeling efforts are instrumental in translating the data on molecular interactions of this compound into a predictive framework for its preclinical toxicological effects, specifically its genotoxicity and mutagenicity.
Structure Activity Relationship Sar Studies
Correlations Between Chemical Structure and Reactivity with DNA
The genotoxicity of tamoxifen (B1202) is linked to its metabolic activation to a reactive species that forms covalent adducts with DNA. nih.govoup.com Alpha-acetoxytamoxifen serves as a model compound for this reactive metabolite, which is believed to be an ester, such as a sulfate (B86663), in vivo. nih.gov The key to its reactivity lies in its ability to generate a stable carbocation upon heterolytic cleavage of the acetate (B1210297) group. acs.org
The structure of this compound is intrinsically linked to its reactivity with DNA. The critical features include:
The Ethyl Side Chain: The presence of an ethyl group at the 1-position of the butene backbone is crucial. Metabolism at the alpha-carbon of this ethyl group to a hydroxyl group, and subsequently to a leaving group like acetate, is the primary activation pathway. oup.comoup.com Substitution of the hydrogen atoms at the α-position with deuterium (B1214612) significantly reduces the formation of DNA adducts, highlighting the importance of metabolism at this site. oup.com
The Phenyl Rings: The three phenyl rings of the tamoxifen backbone play a vital role in stabilizing the carbocation formed upon the loss of the acetate group. masterorganicchemistry.com This stabilization occurs through resonance, delocalizing the positive charge across the aromatic system, which makes the carbocation more stable and thus more readily formed. masterorganicchemistry.com The planarity and electron-donating properties of these rings are essential for this stabilizing effect.
The Acetate Group: The acetate group at the alpha-position serves as a good leaving group, facilitating the formation of the electrophilic carbocation intermediate. acs.org This carbocation is the ultimate reactive species that alkylates nucleophilic sites on DNA bases. oup.com
The reaction of this compound with DNA primarily targets the exocyclic amino groups of guanine (B1146940) and adenine (B156593). nih.govoup.com The major adduct formed is with the N² position of guanine, leading to the formation of α-(N²-deoxyguanosinyl)tamoxifen. nih.govaacrjournals.org Minor adducts with the N⁶ position of deoxyadenosine (B7792050) are also observed. nih.gov The reaction proceeds via the aforementioned carbocation, which is attacked by the nucleophilic nitrogen atoms of the DNA bases. oup.com
Impact of Structural Modifications on Adduct Formation Efficiency
Substitution on the Phenyl Rings: Introducing electron-withdrawing or electron-donating groups on the phenyl rings can modulate the stability of the carbocation. For instance, the presence of a 4-iodo substituent, as in the case of idoxifene (B1683870), an analog of tamoxifen, withdraws electrons from the aromatic system. oup.comresearchgate.net This destabilizes the carbocation, making its formation less favorable and thereby reducing the reactivity towards DNA and the subsequent adduct formation. oup.comresearchgate.net Conversely, electron-donating groups are predicted to enhance carbocation stability and reactivity. ethernet.edu.et
Modifications of the Aminoethoxy Side Chain: Changes to the dimethylaminoethoxy side chain can also impact DNA adduct formation. For example, N-demethylation to form N-desmethyltamoxifen and subsequent α-hydroxylation and esterification leads to a reactive species that also forms DNA adducts. oup.com The major adduct formed from this pathway is (E)-α-(deoxyguanosin-N²-yl)-N-desmethyltamoxifen. oup.com Further N-demethylation to N,N-didesmethyltamoxifen and its subsequent activation can also lead to DNA adducts, although at lower levels. acs.org
N-Oxidation: The formation of tamoxifen N-oxide and its subsequent metabolism to α-hydroxytamoxifen N-oxide can also lead to reactive species. researchgate.netacs.org Reacting α-acetoxytamoxifen N-oxide with DNA results in the formation of several DNA adducts, primarily α-(N²-deoxyguanosinyl)tamoxifen N-oxide. acs.orgoup.com
The table below summarizes the impact of some structural modifications on DNA adduct formation.
| Compound/Modification | Effect on DNA Adduct Formation | Mechanism of Altered Reactivity | Reference |
| α-Acetoxyidoxifene | Reduced adduct formation compared to α-acetoxytamoxifen. | The 4-iodo substituent is electron-withdrawing, destabilizing the carbocation intermediate. | oup.com |
| α-Acetoxy-N-desmethyltamoxifen | Forms a distinct set of DNA adducts. | The N-demethylated metabolite is also a substrate for α-hydroxylation and esterification, leading to a reactive carbocation. | oup.com |
| α-Acetoxytamoxifen N-oxide | Forms N-oxide DNA adducts. | The N-oxide metabolite can also be activated at the α-position to form a reactive species. | acs.orgoup.com |
Comparison of Reactivity with Related Tamoxifen Metabolites and Analogs (e.g., Alpha-Hydroxytamoxifen (B13999), Idoxifene Derivatives)
The reactivity of this compound towards DNA is significantly higher than that of its precursor, alpha-hydroxytamoxifen. acs.orgnih.gov Alpha-hydroxytamoxifen itself has weak intrinsic reactivity with DNA. oup.com However, its esterified forms, such as the sulfate or acetate, are much more potent in forming DNA adducts. acs.orgnih.gov Studies have shown that the formation of tamoxifen-DNA adducts induced by this compound is approximately 1100-fold higher than that induced by alpha-hydroxytamoxifen. acs.orgnih.gov
A comparison with idoxifene, a tamoxifen analog, further illustrates the structure-reactivity relationship. The α-acetoxy derivative of idoxifene is less reactive than α-acetoxytamoxifen. oup.comnih.gov This reduced reactivity is attributed to the electron-withdrawing nature of the 4-iodo substituent in idoxifene, which destabilizes the carbocation intermediate. oup.comresearchgate.net Consequently, α-acetoxyidoxifene forms significantly fewer DNA adducts compared to α-acetoxytamoxifen. oup.com The half-life of α-acetoxytamoxifen in an aqueous medium was found to be 2.4 hours, while that of α-acetoxyidoxifene was 6 hours, demonstrating the greater reactivity of the former. oup.com
The following table provides a comparative overview of the reactivity of this compound and related compounds.
| Compound | Relative Reactivity with DNA | Key Structural Difference from this compound | Reference |
| α-Hydroxytamoxifen | Significantly lower | Lacks the acetate leaving group. | acs.orgnih.gov |
| α-Acetoxyidoxifene | Lower | Presence of a 4-iodo substituent on a phenyl ring. | oup.comnih.gov |
| α,4-Dihydroxytamoxifen | More extensive reaction with DNA compared to α-hydroxytamoxifen | Additional hydroxyl group at the 4-position. | oup.com |
| Toremifene (B109984) (chlorinated analog) | Lower genotoxicity and DNA adduct formation | Presence of a chloro substituent. | researchgate.net |
Computational and In Silico Modeling for Predicting Molecular Interactions
Computational and in silico modeling have become valuable tools for understanding and predicting the molecular interactions of this compound and its metabolites with DNA. These methods provide insights into the electronic structure, stability of intermediates, and the energetics of reaction pathways that are often difficult to obtain through experimental means alone.
Density functional theory (DFT) calculations have been employed to study the electronic structures of tamoxifen and its metabolites, including the carbocation intermediate. oup.com These calculations help in understanding the distribution of charge and the factors that contribute to the stability of the carbocation, which is central to its reactivity with DNA. oup.com
Molecular docking simulations can be used to predict the preferred binding sites and orientations of the tamoxifen carbocation within the DNA duplex. These simulations can help to explain the observed regioselectivity of adduct formation, such as the preference for the N² position of guanine.
In silico models can also be used to predict the mutagenic potential of the resulting DNA adducts. For example, algorithms have been developed to predict p53 mutation hotspots based on the types of mutations induced by specific DNA adducts. nih.gov In the case of α-acetoxytamoxifen-induced adducts, such models have predicted strong GC→TA transversion hotspots. nih.gov
These computational approaches complement experimental studies by:
Providing a theoretical framework for interpreting experimental observations.
Guiding the design of new analogs with potentially reduced genotoxicity.
Helping to elucidate the detailed mechanisms of DNA adduction and mutagenesis.
By combining experimental data with computational modeling, a more comprehensive understanding of the structure-activity relationships governing the genotoxicity of this compound and related compounds can be achieved.
Analytical and Bioanalytical Methodologies in Research
Chromatographic Techniques
Chromatography, particularly High-Performance Liquid Chromatography (HPLC), is a cornerstone for the analysis of alpha-acetoxytamoxifen and its derivatives. It allows for the high-resolution separation of complex mixtures, which is essential for isolating specific compounds of interest from biological matrices or reaction mixtures.
HPLC is extensively used to separate this compound-derived DNA adducts and related metabolites. nih.gov A novel automated on-line solid-phase extraction HPLC method has been developed to separate tamoxifen (B1202) DNA adducts, resolving them into at least 13 different peaks. nih.gov This represents a significant improvement in resolution compared to traditional thin-layer chromatography. nih.gov
In specific applications, adducts are separated on C18 columns using various mobile phase gradients. oup.com For instance, one method utilized a 5 μm DeltaPak C18 column with a gradient of 100% solvent A (5 mM Bis-Tris, 0.1 mM EDTA, pH 7.1) for 5 minutes, followed by a 35-minute linear gradient to 100% solvent B. oup.com Another approach for separating reaction products of α-acetoxytamoxifen N-oxide involved a μBondapak C18 column. oup.com The optimization of mobile phase composition, such as using a methanol-acetonitrile-water-trichloroacetic acid mixture, has been crucial for achieving baseline resolution of tamoxifen isomers and metabolites. nih.gov These HPLC systems, sometimes coupled with solid-phase extraction to remove excess radioactivity, enable the resolution of numerous individual radioactive peaks from post-labelled DNA.
Table 1: Examples of HPLC Conditions for Separation of this compound Derivatives
| Parameter | Condition 1 | Condition 2 |
| Column | 5 μm DeltaPak C18-100 (3.9×150 mm) oup.com | μBondapak C18 (7.8×300 mm) oup.com |
| Solvent A | 5 mM Bis-Tris, 0.1 mM EDTA, pH 7.1 oup.com | 2 M ammonium (B1175870) formate (B1220265) pH 4.0 |
| Solvent B | Not specified oup.com | Acetonitrile or methanol (B129727) |
| Gradient | 100% A for 5 min, then linear gradient to 100% B over 35 min oup.com | Various isocratic and linear gradients investigated |
| Application | Separation of DNA adducts oup.com | Separation of reaction products oup.com |
High-Performance Liquid Chromatography coupled with Ultraviolet (HPLC-UV) detection is a fundamental technique for identifying DNA adducts formed from this compound. After reacting this compound with DNA and enzymatically hydrolyzing the DNA to its constituent nucleosides, HPLC-UV analysis can be performed. nih.gov This method allows for the detection of adducts based on their characteristic UV absorbance.
In one study, HPLC-UV analysis of highly modified DNA samples revealed the presence of two adduct peaks in an approximate 1:4 ratio. nih.gov The UV spectra of adducts formed from the reaction of α-acetoxytamoxifen with DNA have been shown to be consistent with previously reported data, confirming the identity of the products. oup.com The major adduct has been identified as (E)-α-(deoxyguanosin-N²-yl)-tamoxifen. oup.com While HPLC with UV detection can be used for quantification in plasma, its detection limits (e.g., <100 ng/ml for α-hydroxytamoxifen) may not be sufficient for detecting very low concentrations in biological samples. oup.com
Mass Spectrometry Techniques
Mass spectrometry is an indispensable tool for the structural confirmation of metabolites and adducts, providing precise mass information that helps to identify compounds unequivocally.
Mass spectrometry (MS), often coupled with HPLC (LC-MS), is a powerful tool for identifying metabolites and DNA adducts of tamoxifen formed via intermediates like this compound. oup.com Techniques such as electrospray ionization tandem mass spectrometry (ESI-MS/MS) provide high sensitivity and specificity. nih.gov An HPLC-ES-MS/MS method has been developed to quantify tamoxifen DNA adducts with a detection limit of approximately 5 adducts per 10⁹ nucleotides. nih.gov
MS analysis was crucial in identifying the major DNA adduct in rat liver, which was found to be an N-desmethyltamoxifen–deoxyguanosine product, and in confirming another major adduct as the trans isomer of α-(N²-deoxyguanosinyl)tamoxifen. oup.com The structure of the dG-N2-tamoxifen adduct, prepared by reacting α-acetoxytamoxifen with DNA, was verified by mass spectrometry, which determined its molecular mass and confirmed the structure using tandem MS/MS. aacrjournals.org Similarly, reaction products of this compound with 2'-deoxyguanosine (B1662781) have been isolated by HPLC and characterized using mass spectrometry. nih.govacs.org
Table 2: Adducts Identified Using Mass Spectrometry
| Adduct | Analytical Method | Finding | Source |
| (E)-α-(deoxyguanosin-N²-yl)tamoxifen | HPLC-ES-MS/MS | Rigorously characterized as the major adduct from in vitro reaction. | nih.gov |
| α-(N²-deoxyguanosinyl)tamoxifen | Mass Spectrometry | Confirmed as a main adduct fraction in rat liver samples. | oup.com |
| N-desmethyltamoxifen–deoxyguanosine adduct | Mass Spectrometry | Identified as the main tamoxifen adduct in rat liver. | oup.com |
| Epimers of trans-dG-N2-tamoxifen | Mass Spectrometry | Identified as reaction products of α-acetoxytamoxifen with 2'-deoxyguanosine. | nih.govacs.org |
| Epimers of cis-dG-N2-tamoxifen | Mass Spectrometry | Identified as reaction products of α-acetoxytamoxifen with 2'-deoxyguanosine. | nih.govacs.org |
Proton Magnetic Resonance (¹H NMR) spectroscopy is a critical technique for the detailed structural elucidation of molecules. It provides information about the chemical environment of hydrogen atoms within a molecule, allowing for the determination of its precise three-dimensional structure.
In the context of this compound research, ¹H NMR has been used to characterize the reaction products formed when this reactive ester interacts with components of DNA. nih.govacs.org Following the reaction of this compound with 2'-deoxyguanosine and subsequent isolation of the products by HPLC, ¹H NMR spectroscopy was employed to identify the resulting structures. nih.govacs.org This analysis led to the characterization of four distinct reaction products, which were identified as epimers (stereoisomers) of the trans and cis forms of dG-N2-tamoxifen. nih.govacs.org Similarly, ¹H NMR has been used to study the adducts formed from related compounds like this compound N-oxide, identifying epimers of trans- and cis-α-(N-2-deoxyguanosinyl)tamoxifen N-oxide. researchgate.net
Radiolabeling Techniques
Radiolabeling techniques involve the use of radioactive isotopes to trace molecules and quantify their presence in biological samples, offering exceptional sensitivity. The most common technique in tamoxifen research is ³²P-postlabeling. nih.gov This method is used to detect and quantify DNA adducts formed by carcinogens. nih.gov
In studies involving this compound, DNA is first reacted with the compound in vitro. nih.gov The modified DNA is then digested, and the resulting adducted nucleotides are labeled with radioactive phosphorus ([³²P]) from ATP. nih.govnih.gov The ³²P-postlabeled adducts are then typically separated by HPLC for quantification via online radiochemical detection. nih.gov This combination of techniques allows for the detection of very low levels of DNA damage. nih.gov Comparisons between the adduct profiles generated from this compound in vitro and those from liver DNA of tamoxifen-treated rats confirm that α-hydroxylation is a major activation pathway in vivo. nih.gov It has been found that ³²P-postlabeling of synthetic adducts from the reaction of α-acetoxytamoxifen with DNA achieves over 90% incorporation of the radiolabel, indicating the high efficiency of this detection method. researchgate.net
32P-Postlabeling Assay for DNA Adduct Quantification
The ³²P-postlabeling assay is an exceptionally sensitive method for the detection and measurement of DNA adducts, capable of identifying as few as one adduct in 10¹⁰ nucleotides. nih.gov This technique is particularly valuable in the study of this compound-induced DNA damage. The methodology involves several key steps: the enzymatic digestion of DNA containing adducts into 3'-monophosphate nucleotides, the enrichment of the adducted nucleotides, the transfer of a radioactive ³²P-phosphate from [γ-³²P]ATP to the 5'-hydroxyl group of the adducted nucleotide by T4 polynucleotide kinase, and finally, the separation and quantification of the radiolabeled adducts using chromatographic techniques. nih.gov
In research concerning tamoxifen, this compound is often used as a model compound to generate a reactive carbocation that can bind to DNA. acs.orgresearchgate.net It is also used to synthesize authentic DNA adduct standards necessary for calibrating and validating analytical methods like the ³²P-postlabeling assay. nih.govacs.org For instance, standard markers for several tamoxifen-DNA adducts, including stereoisomers of α-(N²-deoxyguanosinyl)tamoxifen, are prepared by reacting this compound with 2'-deoxyguanosine 3'-monophosphate. nih.govacs.org
The combination of the ³²P-postlabeling assay with high-performance liquid chromatography (HPLC) provides enhanced resolution and quantification of the various adducts formed. nih.govacs.orgnih.gov This combined approach has been instrumental in separating and identifying multiple tamoxifen-DNA adducts in research samples. nih.govacs.orgnih.gov While traditional thin-layer chromatography (TLC) can separate adducts, HPLC offers significantly improved resolution, allowing for the distinction of numerous individual adduct peaks. nih.gov For example, a novel HPLC system using high salt concentrations has successfully separated at least 13 different ³²P-labeled DNA adducts from the livers of tamoxifen-treated rats. nih.gov
Application in In Vitro and In Vivo Research Samples
The analytical methods developed, particularly the ³²P-postlabeling/HPLC assay, have been extensively applied to both in vitro and in vivo research samples to investigate the formation of DNA adducts by tamoxifen and its metabolites.
In Vitro Studies:
In laboratory settings, this compound is directly reacted with isolated DNA, typically from calf thymus, to study the resulting adducts. acs.orgnih.govresearchgate.net These experiments are crucial for understanding the chemical reactivity of the compound and for identifying the specific types of adducts it forms. When calf thymus DNA is reacted with this compound, multiple DNA adducts are detected using ³²P-postlabeling coupled with HPLC. acs.orgresearchgate.netresearchgate.net Studies have shown that the reactivity of this compound with DNA is significantly higher than that of its precursor, α-hydroxytamoxifen. acs.org
The reaction of this compound with DNA in vitro produces a characteristic pattern of adducts. For example, one major adduct, identified as a trans isomer of α-(N²-deoxyguanosinyl)tamoxifen, can account for as much as 78% of the total adducts formed. researchgate.net Other minor adducts are also consistently detected. acs.orgresearchgate.net These in vitro generated adduct profiles serve as essential benchmarks for comparison with adducts found in animal studies. nih.gov
| In Vitro Study Summary | |
| Model Compound | This compound |
| DNA Source | Calf Thymus DNA |
| Primary Analytical Method | ³²P-Postlabeling with HPLC |
| Key Finding | Reaction produces multiple adducts, with a major product identified as a trans isomer of dG-N²-tamoxifen. researchgate.net |
| Significance | Establishes the adduct profile for comparison with in vivo samples and confirms a major route of tamoxifen activation is via α-hydroxylation. nih.gov |
In Vivo Studies:
In animal models, such as rats and mice, the administration of tamoxifen leads to the formation of hepatic DNA adducts. nih.govacs.org The ³²P-postlabeling assay has been a primary tool for quantifying these adducts in liver DNA. nih.gov Comparisons of the adduct profiles from in vivo samples with those generated in vitro using this compound have provided strong evidence that a primary pathway for tamoxifen's metabolic activation in the rat liver involves α-hydroxylation. nih.gov
For example, when liver DNA from rats treated with tamoxifen is analyzed, the resulting adduct profile on HPLC shows peaks that co-elute with those produced by reacting this compound with DNA in vitro. researchgate.net Specifically, the major adduct found in vitro is also a major adduct detected in the livers of tamoxifen-treated rats. researchgate.net Research has identified and quantified a range of tamoxifen-DNA adducts in the livers of both rats and mice, with two major adducts accounting for over 60% of the total adducts in both species. nih.govacs.orgnih.gov These findings from in vivo studies are critical for assessing the genotoxic risk associated with tamoxifen metabolites in a biological system.
| In Vivo Study Summary (Rat Liver) | |
| Administered Compound | Tamoxifen |
| Tissue Analyzed | Liver |
| Primary Analytical Method | ³²P-Postlabeling with HPLC |
| Key Finding | Detection of multiple DNA adducts, with profiles matching those from DNA reacted in vitro with this compound. nih.gov |
| Significance | Confirms that α-hydroxylation is a key metabolic activation step for tamoxifen leading to DNA adduct formation in rats. nih.gov |
Future Research Directions and Unaddressed Questions
Elucidation of Minor Metabolic Pathways and Adducts
The primary pathway for the metabolic activation of tamoxifen (B1202) in rat liver involves alpha-hydroxylation, followed by sulfation, to form a reactive carbocation that can bind to DNA. oup.comnih.gov This leads to the formation of major DNA adducts, predominantly α-(N2-deoxyguanosinyl)-tamoxifen. researchgate.net However, the complete metabolic profile is likely more complex.
It has been demonstrated that O-sulfonation, rather than O-acetylation, of alpha-hydroxytamoxifen (B13999) is the key activation step in both rat and human liver cytosol for the formation of DNA adducts. uiowa.edu Experiments have shown that DNA adducts are formed when the sulfotransferase cofactor PAPS is present, but not with the acetyltransferase cofactor acetyl-CoA. uiowa.edu This suggests that while alpha-acetoxytamoxifen is a useful experimental tool, its direct biological formation and role in vivo is not the primary pathway.
Further Exploration of Stereoisomeric Effects on Molecular Interactions
Stereochemistry, the three-dimensional arrangement of atoms, is a critical factor in the interaction of tamoxifen and its metabolites with biological molecules. nih.gov Tamoxifen itself possesses two chiral forms due to its vinyl propeller structure, which can interconvert. researchgate.net The metabolite alpha-hydroxytamoxifen has two chiral centers, leading to four distinct stereoisomers (E-(+), E-(-), Z-(+), and Z-(-)-α-OHTAM). nih.gov
Research has revealed significant stereoisomeric differences in how these molecules interact with activating enzymes and target receptors.
Enzyme Interactions : In rats, the hydroxysteroid sulfotransferase (STa) enzyme, which activates alpha-hydroxytamoxifen, shows high stereoselectivity. It almost exclusively uses the E-(+)-α-OHTAM isomer as a substrate, while the other three isomers act as inhibitors. nih.gov In contrast, the human equivalent enzyme, SULT2A1, can utilize all four stereoisomers as substrates, with the Z isomers showing higher activity (kcat/Km values) than the E isomers. nih.gov
Receptor Binding : The two torsional enantiomers of tamoxifen and its metabolites are discriminated by the estrogen receptor α (ERα). researchgate.net However, the low energy barrier for the interconversion between these forms may overcome the effects of this stereoselectivity in many cases. researchgate.net
Future studies should delve deeper into these stereochemical nuances. Understanding how the specific three-dimensional shape of each isomer of this compound (and the carbocation it generates) influences the efficiency and nature of DNA adduct formation is crucial. It is important to determine if certain isomers preferentially form specific adducts or have different mutagenic potentials.
| Stereoisomer | Interaction with Rat STa | Interaction with Human SULT2A1 |
| E-(+)-α-OHTAM | Substrate | Substrate |
| E-(-)-α-OHTAM | Inhibitor | Substrate |
| Z-(+)-α-OHTAM | Inhibitor | Substrate (Higher Activity) |
| Z-(-)-α-OHTAM | Inhibitor | Substrate (Higher Activity) |
Advanced Modeling Techniques for Predicting Long-Term Biological Consequences
Computational and mathematical modeling offers a powerful tool for predicting the long-term biological effects of exposure to compounds like this compound. Current models have been used to study the pharmacokinetics of tamoxifen and its metabolites, identifying key factors like CYP2D6 and CYP3A4 enzyme activity that influence metabolite concentrations. mdpi.comnih.gov Models have also been developed to simulate the cross-talk between various cellular signaling pathways upon tamoxifen stimulation. frontiersin.org
Future research should leverage more advanced modeling techniques to bridge the gap between initial molecular events (DNA adduct formation by the this compound-derived carbocation) and ultimate biological outcomes like mutagenesis and carcinogenesis. This could involve:
Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations : To model the precise chemical reactions between the reactive metabolite and DNA bases.
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling : To simulate the concentration of different adducts in various tissues over time and relate this to toxicological endpoints. A study of Z-endoxifen, a key tamoxifen metabolite, utilized a nonlinear mixed-effects model to analyze its concentration in patients, highlighting the utility of such approaches. nih.gov
Systems Biology Models : To integrate data on metabolic activation, DNA adduct formation, DNA repair processes, and downstream signaling pathway perturbations to predict the probability of a cell undergoing a mutagenic event. frontiersin.org
These models can help in understanding inter-individual variability and predicting potential risks more accurately.
Investigation of Interactions with Novel Biological Targets or Cellular Pathways (beyond DNA) in Preclinical Models
Studies have identified several off-target receptors and pathways for tamoxifen and its numerous metabolites, including:
Histamine H1 and H3 receptors. acs.org
Muscarinic M1, M4, and M5 receptors. acs.org
Dopamine D2 receptors. acs.org
Inhibition of Protein Kinase C (PKC). manchester.ac.uk
Modulation of the ceramide pathway. manchester.ac.uk
Induction of the PI3K-NRF2 pathway and caspase-1 formation in macrophages. nih.gov
Future preclinical research should specifically investigate whether the reactive carbocation generated from this compound can interact with other cellular nucleophiles besides DNA. This includes potential adduction to RNA or specific amino acid residues in proteins, such as those in PKC or signaling pathway components. manchester.ac.uk Understanding these alternative interactions is essential for a complete picture of the molecule's biological consequences and could reveal novel mechanisms of action or toxicity. For instance, tamoxifen has been shown to stimulate transcription at AP-1 sites via an ER/AP-1 complex in a tissue-specific manner, an effect not seen with pure antiestrogens. nih.gov Investigating whether reactive metabolites are involved in such alternative signaling could provide significant new insights.
Q & A
Basic Research Questions
Q. What are the standard methodologies for detecting α-acetoxytamoxifen-induced DNA adducts, and how do they compare in sensitivity?
- DNA adducts formed by α-acetoxytamoxifen are typically detected using <sup>32</sup>P-postlabeling, HPLC-UV, or HPLC-electrospray ionization tandem mass spectrometry (HPLC-ES-MS/MS). The HPLC-ES-MS/MS method offers superior precision (3% relative standard deviation) and sensitivity (limit of detection: ~5 adducts/10<sup>9</sup> nucleotides), validated across a range of 8–1,520,000 adducts/10<sup>8</sup> nucleotides . In contrast, <sup>32</sup>P-postlabeling is less precise but widely used for initial screening due to its adaptability to low-sample quantities .
Q. How do experimental models (e.g., in vitro vs. in vivo) influence the quantification of α-acetoxytamoxifen-DNA adducts?
- In vitro reactions with α-acetoxytamoxifen and DNA (e.g., salmon testis DNA) yield two primary adducts in a 1:4 ratio, identified as (E)-α-(deoxyguanosin-N<sup>2</sup>-yl)tamoxifen isomers . In vivo studies in rats treated with tamoxifen show adduct levels of ~500 adducts/10<sup>8</sup> nucleotides, highlighting metabolic activation differences compared to direct in vitro reactions .
Advanced Research Questions
Q. Why do α-acetoxytamoxifen-derived DNA adducts exhibit lower mutagenic potential compared to 4-hydroxytamoxifen adducts, despite higher adduct abundance?
- While α-acetoxytamoxifen forms more DNA adducts, 4-hydroxytamoxifen quinone methide (4-OHtamQM) induces 2–7× more mutations in shuttle vector assays, even with 12–20× fewer adducts . This discrepancy arises from structural differences: 4-OHtamQM adducts cause GC→AT transitions and large deletions due to greater DNA helix distortion, whereas α-acetoxytamoxifen adducts primarily induce GC→TA transversions with minimal structural disruption .
Q. How can researchers reconcile contradictory findings on the mutagenicity of α-acetoxytamoxifen across studies?
- Contradictions often stem from methodological variables:
- Adduct localization : α-Acetoxytamoxifen adducts form predominantly at guanine residues, but mutagenic hotspots correlate with rare adenine adducts (e.g., in lacI gene assays) .
- Assay systems : Shuttle vector assays in human Ad293 cells reveal mutation spectra distinct from bacterial models, emphasizing context-dependent mutagenicity .
- Quantification limits : <sup>32</sup>P-postlabeling may overestimate biologically relevant adducts compared to HPLC-ES-MS/MS .
Q. What experimental design considerations are critical for distinguishing α-acetoxytamoxifen-specific adducts from endogenous DNA modifications?
- Use deuterated internal standards (e.g., [N(CD3)2]-α-acetoxytamoxifen) to isolate adducts via mass spectrometry .
- Pair in vitro reactions with in vivo models (e.g., rat liver DNA) to validate metabolic relevance .
- Employ polymerase STOP assays to map adduct formation sites and correlate with mutation spectra .
Q. How can researchers optimize the sensitivity of HPLC-ES-MS/MS for detecting α-acetoxytamoxifen adducts in low-abundance human tissue samples?
- Pre-concentrate DNA samples (≥100 µg) and use on-line sample preparation to minimize matrix interference .
- Validate assays with adduct-spiked controls (e.g., 0.1 ng–1 mg α-acetoxytamoxifen/mg DNA) to establish linearity and recovery rates .
- Cross-validate findings with immunoassays or accelerator mass spectrometry for orthogonal confirmation .
Methodological Challenges
Q. What are the limitations of using α-acetoxytamoxifen as a model for tamoxifen-induced genotoxicity in humans?
- While α-acetoxytamoxifen mimics metabolic activation pathways, human tissues (e.g., endometrium) may lack rat-specific cytochrome P450 enzymes, altering adduct profiles .
- Clinical studies report inconsistent detection of tamoxifen-DNA adducts in humans, suggesting alternative mechanisms (e.g., estrogenic effects) in endometrial carcinogenesis .
Q. How can researchers address variability in adduct quantification between laboratories?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
